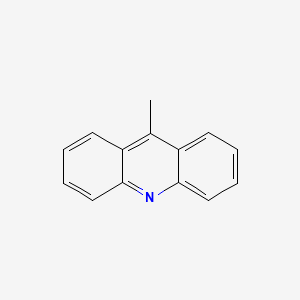

9-Methylacridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-methylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDRLXJNISEWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862287 | |

| Record name | 9-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

611-64-3, 88813-63-2 | |

| Record name | 9-Methylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methylacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3Q4U9UIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Bernthsen Synthesis of 9-Methylacridine: Mechanism, Protocol, and Modern Advancements

This guide provides an in-depth exploration of the Bernthsen acridine synthesis, with a specific focus on the preparation of 9-Methylacridine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed examination of the reaction's mechanistic underpinnings, a comparison of classical and modern protocols, and practical insights into optimizing this venerable yet powerful reaction.

Introduction: The Significance of the Acridine Scaffold

The acridine nucleus, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and materials science.[1] Acridine derivatives are renowned for their diverse biological activities, including antitumor, antibacterial, and antiviral properties, largely attributed to their ability to intercalate with DNA and RNA.[2][3] Furthermore, their inherent fluorescence makes them valuable as dyes and photosensitive organic probes.[1] The Bernthsen acridine synthesis, first reported in the late 19th century, represents a fundamental and direct method for accessing 9-substituted acridines by condensing diarylamines with carboxylic acids.[2][4] This guide focuses on the synthesis of this compound, a key intermediate and a subject of study for its own biological and chemical properties.[5][6]

Part 1: The Core Chemistry: Mechanism and Rationale

The Bernthsen synthesis is a classic example of an electrophilic aromatic substitution followed by cyclization and dehydration.[1] Understanding the role of each component is critical to appreciating the reaction's nuances and potential pitfalls. The reaction involves heating a diarylamine with a carboxylic acid in the presence of a Lewis acid, typically anhydrous zinc chloride, at high temperatures.[4]

The mechanism for the formation of this compound from diphenylamine and acetic acid proceeds through several key stages:

-

Activation of the Carboxylic Acid : Anhydrous zinc chloride (ZnCl₂), a potent Lewis acid, coordinates to the carbonyl oxygen of acetic acid. This coordination polarizes the C=O bond and facilitates the formation of a highly electrophilic acylium ion intermediate or a related activated acyl species.[1][7] This step is crucial as acetic acid itself is not electrophilic enough to acylate the diphenylamine ring.

-

Electrophilic Acylation (Friedel-Crafts Acylation) : The electron-rich aromatic ring of diphenylamine acts as a nucleophile, attacking the activated acyl species. This attack preferentially occurs at the ortho position of one of the phenyl rings due to the directing effect of the amine group and the potential for subsequent cyclization.[7]

-

Intramolecular Cyclization : The carbonyl group of the newly introduced acetyl group is then activated by another molecule of zinc chloride. This is followed by an intramolecular electrophilic attack from the second phenyl ring onto the activated carbonyl carbon, forming a six-membered dihydroacridine ring.[7][8]

-

Dehydration and Aromatization : The resulting tricyclic intermediate, a 9,10-dihydroacridin-9-ol derivative, readily undergoes dehydration under the harsh, high-temperature, acidic conditions.[7] The elimination of a water molecule results in the formation of the stable, fully aromatic acridine ring system, yielding this compound.[7] The high temperatures (often >200°C) are necessary to drive this final dehydration step and overcome the activation energy of the cyclization.[4][8]

References

- 1. bch.ro [bch.ro]

- 2. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Friedländer Synthesis of 9-Methylacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry, materials science, and biological research. Among its derivatives, 9-methylacridine serves as a crucial building block for more complex molecules and exhibits notable biological properties. The Friedländer synthesis, a classic and versatile method for the construction of quinoline and acridine skeletons, offers a strategic approach to this compound. This guide provides a comprehensive technical overview of the Friedländer synthesis as applied to this compound, delving into the mechanistic intricacies, offering detailed experimental protocols, and discussing critical considerations for reaction optimization.

Introduction: The Significance of the Acridine Nucleus and the Strategic Value of the Friedländer Synthesis

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have long captured the attention of chemists and pharmacologists. Their planar, tricyclic structure allows them to intercalate with DNA, a property that has been extensively exploited in the development of anticancer and antimicrobial agents. The substitution pattern on the acridine core profoundly influences its biological activity, making the development of efficient and versatile synthetic routes a key area of research.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst, to form a quinoline or related heterocyclic system.[1] This reaction is a cornerstone in heterocyclic chemistry due to its operational simplicity and the ready availability of starting materials.[2] For the synthesis of this compound, the Friedländer approach offers a convergent and adaptable strategy.

This guide will focus on a two-step sequence involving an initial Friedländer condensation to form a tetrahydroacridine intermediate, followed by an aromatization step to yield the final this compound product. This approach is often more practical and higher yielding than a direct, one-pot synthesis, which can be challenging.

Mechanistic Insights: Understanding the Reaction Pathways

The Friedländer synthesis can proceed through two primary mechanistic pathways, the preferred route being dependent on the reaction conditions, particularly the nature of the catalyst (acidic or basic).[1]

2.1. Base-Catalyzed Mechanism (Aldol Condensation First)

Under basic conditions, the reaction is initiated by an aldol-type condensation between the enolizable ketone (e.g., cyclohexanone) and the carbonyl group of the 2-aminoaryl ketone (2-aminoacetophenone). The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the aromatic acridine ring.

2.2. Acid-Catalyzed Mechanism (Schiff Base Formation First)

In the presence of an acid catalyst, the initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the methylene-containing reactant. Tautomerization of the Schiff base to an enamine is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final acridine product.

Experimental Protocols: A Step-by-Step Guide to the Synthesis of this compound

This section provides a detailed, two-step experimental protocol for the synthesis of this compound via a Friedländer condensation followed by aromatization.

3.1. Step 1: Friedländer Synthesis of 9-Methyl-1,2,3,4-tetrahydroacridine

This procedure outlines the base-catalyzed condensation of 2-aminoacetophenone with cyclohexanone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Aminoacetophenone | 135.17 | 1.35 g | 10 |

| Cyclohexanone | 98.14 | 1.18 g (1.25 mL) | 12 |

| Potassium Hydroxide (KOH) | 56.11 | 1.12 g | 20 |

| Ethanol (95%) | - | 25 mL | - |

| Deionized Water | - | As needed | - |

Instrumentation:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (1.35 g, 10 mmol) and ethanol (25 mL). Stir the mixture until the solid is fully dissolved.

-

To this solution, add cyclohexanone (1.18 g, 12 mmol).

-

In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a minimal amount of deionized water (approximately 5 mL) and add this solution to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing approximately 100 mL of ice-cold water. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with several portions of cold deionized water to remove any residual potassium hydroxide and other water-soluble impurities.

-

Dry the product, 9-methyl-1,2,3,4-tetrahydroacridine, in a desiccator or a vacuum oven at low heat.

3.2. Step 2: Aromatization of 9-Methyl-1,2,3,4-tetrahydroacridine to this compound

This procedure details the dehydrogenation of the tetrahydroacridine intermediate using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 9-Methyl-1,2,3,4-tetrahydroacridine | 199.28 | 1.0 g | 5.02 |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 227.01 | 2.28 g | 10.04 |

| Toluene | - | 30 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Instrumentation:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 9-methyl-1,2,3,4-tetrahydroacridine (1.0 g, 5.02 mmol) in toluene (30 mL).

-

Add DDQ (2.28 g, 10.04 mmol, 2 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to 100 °C under a molecular oxygen atmosphere (a balloon filled with oxygen can be used).[4]

-

Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove the reduced DDQ (DDQH2).

-

Wash the organic layer with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as yellow crystals.

Causality and Optimization: Field-Proven Insights

The successful synthesis of this compound via the Friedländer reaction hinges on a careful consideration of several experimental parameters.

4.1. Choice of Catalyst: A Critical Decision

The selection of an acidic or basic catalyst can significantly impact the reaction's efficiency and, in some cases, its regioselectivity.[5]

-

Base Catalysis (e.g., KOH, NaOH, KOtBu): Generally favored for the condensation of 2-aminoacetophenone with cyclic ketones. The base promotes the formation of the enolate from the ketone, initiating the aldol condensation.

-

Acid Catalysis (e.g., H₂SO₄, p-TsOH, Lewis Acids): Often employed for reactions involving 2-aminobenzaldehydes. However, strong acids can lead to side reactions and charring, particularly at elevated temperatures. Milder Lewis acids have been explored to circumvent these issues.

4.2. Reaction Conditions: Temperature and Solvent Effects

Traditional Friedländer syntheses often require high temperatures, which can lead to the formation of byproducts and decomposition.[6] Modern approaches often utilize milder conditions.

-

Temperature: The refluxing temperature of ethanol in the provided protocol is generally sufficient for the condensation. Higher temperatures may not necessarily improve the yield and could lead to undesired side reactions.

-

Solvent: Ethanol is a common and effective solvent for the base-catalyzed Friedländer reaction. For acid-catalyzed reactions, aprotic solvents like toluene or dichloromethane may be more suitable.[7]

4.3. Challenges and Troubleshooting

-

Low Yields: A common issue in Friedländer synthesis can be attributed to several factors, including suboptimal catalyst concentration, inappropriate reaction temperature, and competing side reactions like the self-condensation of the ketone.[6]

-

Product Purification: The crude product of the Friedländer condensation may contain unreacted starting materials and byproducts. Recrystallization or column chromatography is often necessary to obtain a pure product. The final this compound product can be further purified by taking advantage of its basicity, for instance, by forming a salt with an acid, washing away neutral impurities, and then regenerating the free base.

Alternative Synthetic Routes: The Bernthsen Acridine Synthesis

For a comprehensive understanding, it is valuable to consider alternative methods for synthesizing this compound. The Bernthsen acridine synthesis provides a different strategic approach. This reaction involves the condensation of a diarylamine (diphenylamine) with a carboxylic acid (acetic acid) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[8]

General Protocol for Bernthsen Synthesis of this compound:

-

A mixture of diphenylamine, glacial acetic acid, and anhydrous zinc chloride is heated, initially at 100 °C and then gradually to 220 °C for an extended period (e.g., 14 hours).[3]

-

The reaction mixture, which often contains tarry byproducts, is worked up by dissolving it in hot dilute sulfuric acid.

-

The this compound is then precipitated by the addition of ammonia and can be purified by recrystallization.[3]

While this method can produce this compound, it often suffers from harsh reaction conditions and the formation of significant amounts of byproducts, making the Friedländer approach with subsequent aromatization a more controlled and often higher-yielding alternative.[6]

Visualization of Key Processes

6.1. Friedländer Synthesis Workflow

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. DDQ promoted metal-free oxidative cascade synthesis of acridinyl ketones and 4-benzoylacridinones from C4-functionalized 1,2,3,4-tetrahydroacridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. DDQ promoted metal-free oxidative cascade synthesis of acridinyl ketones and 4-benzoylacridinones from C4-functionalized 1,2,3,4-tetrahydroacridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01306B [pubs.rsc.org]

- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 6. bch.ro [bch.ro]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Photophysical Properties of 9-Methylacridine

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of 9-methylacridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. While direct and exhaustive photophysical data for this compound itself is dispersed, this document synthesizes available information on closely related derivatives to infer and elucidate its fundamental characteristics. We delve into the absorption and emission profiles, the profound influence of the solvent environment on these properties, and the underlying excited-state dynamics. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of key photophysical parameters, including fluorescence quantum yield and lifetime. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies for harnessing the unique fluorescent properties of the this compound core.

Introduction: The Significance of this compound

This compound is an aromatic compound belonging to the acridine family, distinguished by a fused three-ring structure containing a nitrogen atom and a methyl group at the 9-position.[1] This structural arrangement confers a unique set of electronic and photophysical properties, making it a valuable scaffold in various scientific domains. Acridine derivatives are widely recognized for their ability to intercalate with DNA, a property that has been exploited in the development of anticancer and antiviral agents.[2] The intrinsic fluorescence of the acridine core, which is often sensitive to the local environment, makes this compound and its analogs powerful tools as fluorescent probes and sensors.[2][3]

The addition of a methyl group at the 9-position influences the electronic distribution within the acridine ring system, thereby modulating its chemical reactivity and photophysical behavior.[1] A thorough understanding of these photophysical properties is paramount for the rational design of novel fluorescent probes for cellular imaging, the development of photosensitizers for photodynamic therapy, and the optimization of acridine-based therapeutic agents.[4] This guide aims to provide a detailed exploration of these properties and the methodologies to accurately characterize them.

Core Photophysical Properties

Table 1: Photophysical Properties of Representative this compound Derivatives in Various Solvents [5]

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |

| Acridin-9-ylmethyl 4-methoxybenzoate | n-Hexane | 355 | 385 | 2330 | - | - |

| Acetonitrile | 355 | 410 | 4113 | - | - | |

| Methanol | 355 | 430 | 5617 | - | - | |

| 9-(Methoxycarbonyl)acridine | Cyclohexane | 382 | 404 | 1400 | 0.04 | 1.8 |

| Diethyl ether | 382 | 407 | 1590 | 0.08 | 3.3 | |

| Acetonitrile | 384 | 418 | 2120 | 0.17 | 6.8 | |

| 2-Propanol | 384 | 432 | 2960 | 0.38 | 11.5 |

Disclaimer: The data for Acridin-9-ylmethyl 4-methoxybenzoate is based on qualitative descriptions of fluorescence spectra. Quantitative values for quantum yield (Φ_f) and lifetime (τ_f) were not specified in the cited source for this specific ester. Data for 9-(Methoxycarbonyl)acridine is included as a closely related derivative to provide a reference for the photophysical behavior.[5]

The absorption spectrum of acridine derivatives is typically characterized by two main electronic transitions, ¹Lₐ and ¹Lₑ, which are sensitive to substitution and the solvent environment.[2] The fluorescence emission is generally characterized by a Stokes shift, the difference in energy between the absorption and emission maxima, which is influenced by the reorganization of the molecule and its solvent shell in the excited state.

The Influence of the Solvent Environment

The photophysical properties of this compound and its derivatives are profoundly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.[6] This sensitivity is a key attribute that makes these compounds valuable as environmental probes.[5] The primary solvent properties that modulate the photophysics of this compound are polarity and hydrogen-bonding capacity.[5]

As illustrated in Table 1, an increase in solvent polarity generally leads to a red-shift (bathochromic shift) in the emission spectrum, resulting in a larger Stokes shift. This is indicative of a more polar excited state compared to the ground state. The solvent molecules reorient around the excited-state dipole, lowering its energy and thus the energy of the emitted photon.

Protic solvents, capable of hydrogen bonding, can also significantly impact the photophysical properties. For instance, in related acridine carboxylic acids, the fluorescence quantum yields have been observed to increase with the hydrogen-bonding capacity of the solvent.[2] This is often due to the specific interactions that can stabilize the excited state or inhibit non-radiative decay pathways.

Excited State Dynamics and Deactivation Pathways

Upon absorption of a photon, a this compound molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through several radiative and non-radiative pathways, which are elegantly illustrated by a Jablonski diagram.

Caption: A generalized Jablonski diagram illustrating the key photophysical processes.

The primary deactivation pathways for an excited this compound molecule include:

-

Fluorescence: Radiative decay from the first excited singlet state (S₁) to the ground state (S₀), which is the source of its characteristic emission.

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁), leading to the population of the triplet state.

-

Phosphorescence: Radiative decay from the first excited triplet state (T₁) to the ground state (S₀). This is typically a slower process than fluorescence.

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. It is inversely related to the rates of non-radiative decay pathways. The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state.

Experimental Protocols for Accurate Photophysical Characterization

The reliable determination of the photophysical properties of this compound requires rigorous experimental design and execution. The following protocols are provided as a guide for researchers.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound of known concentration in the desired solvent.

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.

-

Identify the λ_abs values from the spectra.

-

The molar absorption coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence excitation and emission spectra.

-

Instrumentation: A spectrofluorometer with a monochromatic excitation source and an emission detector.

-

Procedure:

-

Prepare dilute solutions of this compound in the desired solvents. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

-

Record the fluorescence emission spectrum by exciting at a fixed wavelength (typically the λ_abs).

-

Record the fluorescence excitation spectrum by monitoring the emission at a fixed wavelength (typically the λ_em) while scanning the excitation wavelength.

-

Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method)

The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield.[3]

Caption: Workflow for the determination of fluorescence quantum yield by the comparative method.

-

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[3]

-

Procedure:

-

Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the this compound sample.

-

Prepare a series of 5-6 dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[5]

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the standard and sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (Φ_x) is calculated using the following equation:[5] Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²) Where:

-

Φ_std is the quantum yield of the standard.

-

m_x and m_std are the gradients of the plots for the sample and the standard, respectively.

-

n_x and n_std are the refractive indices of the sample and standard solutions, respectively.

-

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system with a pulsed light source (e.g., a picosecond diode laser) and a sensitive detector.[5]

-

Procedure:

-

Prepare a dilute solution of this compound.

-

Excite the sample with the pulsed light source and measure the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.

-

Repeat this process to build a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Analyze the decay curve by fitting it to an exponential function to determine the fluorescence lifetime (τ_f).[5] For some acridine derivatives, a bi-exponential decay may be observed, indicating more complex excited-state dynamics.[3]

-

Applications in Research and Drug Development

The unique photophysical properties of this compound make it a versatile tool in various research and development applications:

-

Fluorescent Probes and Sensors: The sensitivity of its fluorescence to the local environment allows for the design of "smart" probes that can report on changes in polarity, pH, or the presence of specific analytes in biological systems.[3][4]

-

Cellular Imaging: Acridine-based fluorophores are widely used in cellular imaging due to their ability to stain nucleic acids, enabling visualization of the nucleus and other cellular compartments.[4]

-

Drug Development: As a core scaffold for various therapeutic agents, understanding the photophysical properties of this compound is crucial for elucidating drug-target interactions, cellular uptake, and mechanisms of action.[2]

Conclusion

This compound possesses a rich and environment-sensitive photophysical profile that makes it a compound of significant scientific interest. While a complete photophysical dataset for the parent compound remains to be consolidated, the behavior of its close derivatives provides a strong foundation for understanding its core properties. The pronounced influence of solvent polarity and hydrogen-bonding capabilities on its absorption and emission characteristics underscores its potential as a versatile fluorescent probe. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of this compound and its analogs. A thorough grasp of these photophysical principles and experimental methodologies is essential for researchers and drug development professionals seeking to leverage the unique optical properties of this important class of molecules.

References

- 1. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The environmental effect on the fluorescence intensity in solution. An analytical model - Analyst (RSC Publishing) [pubs.rsc.org]

9-Methylacridine chemical structure and properties

<G3>

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 9-Methylacridine, a heterocyclic aromatic compound belonging to the acridine family.[1] It delves into its core chemical structure, physicochemical properties, synthesis methodologies, and significant applications, particularly within the realms of medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical insights into the utilization of this versatile molecule.

Introduction: The Significance of the Acridine Scaffold

Acridine derivatives represent a well-established and highly significant class of compounds, characterized by a planar tricyclic structure. This unique architecture allows them to intercalate with DNA, a mechanism that forms the basis for their broad range of biological activities, including anticancer, antiviral, and antimalarial properties.[2] The substituent pattern on the acridine core is a critical determinant of its biological efficacy and physicochemical characteristics. This compound, with a methyl group at the 9-position, serves as a key building block and a subject of study for developing novel therapeutic agents and functional materials.[1][3] The methyl group's presence influences the compound's chemical behavior, making it a valuable precursor in organic synthesis and a fluorescent probe in various biological investigations.[1]

Chemical Structure and Core Identifiers

The fundamental structure of this compound consists of three fused aromatic rings with a nitrogen atom in the central ring and a methyl group substituted at the 9-position.[1]

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Key Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 611-64-3 | [4] |

| Molecular Formula | C₁₄H₁₁N | [1][4] |

| Molecular Weight | 193.24 g/mol | [4] |

| InChI | InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 | [4] |

| InChIKey | FLDRLXJNISEWNZ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=C2C=CC=CC2=NC3=CC=CC=C13 | [4] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are pivotal for its handling, application, and the design of new derivatives.

Table of Physicochemical Properties

| Property | Value | Source |

| Appearance | Pale yellow to brownish solid; greenish-yellow needles upon crystallization.[1][5] | [1][5] |

| Melting Point | 114-119 °C[6][7]; 117-118 °C[5] | [5][6][7] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; limited solubility in water.[1] Sparingly soluble in water (0.039 g/L at 25 °C).[3] | [1][3] |

| pKa | 6.68 ± 0.10 (Predicted) | [3] |

Spectroscopic Profile: A Window into Molecular Behavior

The spectroscopic characteristics of this compound are fundamental for its identification and for studying its interactions in various environments.

-

UV-Vis Absorption Spectroscopy: Acridine derivatives exhibit characteristic electronic transitions (¹Lₐ and ¹Lₑ) that are sensitive to the solvent environment and substitution patterns.[7] The absorption spectrum is a key tool for studying its electronic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and its derivatives. The chemical shifts of the protons and carbons provide detailed information about the electronic environment within the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[8]

Synthesis Methodologies: From Benchtop to Advanced Approaches

The synthesis of this compound can be achieved through several routes, with the Bernthsen reaction being a classical and widely cited method.

Traditional Synthesis: The Bernthsen Reaction

This method involves the reaction of diphenylamine with acetic acid in the presence of a condensing agent like zinc chloride.[5][9] While established, this method can lead to the formation of tarry by-products, necessitating careful purification steps.[5]

Experimental Protocol: Classical Bernthsen Synthesis of this compound [5]

-

Reaction Setup: In a suitable reaction vessel, combine 50 g of diphenylamine, 30 ml of glacial acetic acid, and 85 g of anhydrous zinc chloride.

-

Initial Heating: Slowly heat the mixture to 100 °C in an oil bath and maintain this temperature for approximately one hour.

-

High-Temperature Reaction: Gradually increase the temperature to 220 °C and hold for 14 hours with occasional stirring.

-

Workup: After cooling to about 100 °C, dissolve the reaction mixture in hot 50% sulfuric acid.

-

Extraction: Pour the hot solution into a large volume of water. The product will be in the aqueous phase, which has a fluorescent greenish-yellow appearance. Extract the resinous residue multiple times with hot, dilute sulfuric acid and combine the aqueous extracts.

-

Purification: Treat the cooled, combined acidic solution with activated carbon and filter.

-

Precipitation: Precipitate the this compound by adding ammonia to the filtrate.

-

Crystallization: Recrystallize the crude product from 85% alcohol to obtain greenish-brown needles.

-

Further Purification (Optional): For higher purity, dissolve the crystallized product in alcohol and treat it with a solution of tartaric acid in alcohol to form the tartrate salt. The salt can then be isolated, dissolved in water, and converted back to the free base with ammonia to yield pure, greenish-yellow needles.[5]

Caption: Workflow for the classical Bernthsen synthesis of this compound.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

To overcome the long reaction times and potential for side products in traditional methods, microwave-assisted organic synthesis has emerged as a rapid and efficient alternative. This technique can significantly accelerate the reaction of diarylamines with carboxylic acids in the presence of zinc chloride, reducing reaction times from hours to minutes.[10]

Experimental Protocol: Microwave-Assisted Synthesis of this compound [10]

-

Reactant Mixture: In a microwave-safe test tube, mix diphenylamine (2.0 mmol), acetic acid (20.0 mmol), and zinc chloride (1.09 g, 8.0 mmol).

-

Microwave Irradiation: Irradiate the mixture with 200 W microwave power (2.45 GHz), maintaining the temperature between 200-210 °C for approximately 5 minutes.

-

Quenching and Neutralization: After the reaction, add aqueous ammonia (28%, 4 ml) to the mixture and stir.

-

Isolation: Filter the resulting slurry and wash the residue with water until the filtrate is neutral.

-

Extraction and Purification: Dry the residue and extract it with ethyl acetate. Dry the organic solvent over magnesium sulfate, evaporate it under reduced pressure, and purify the crude product by silica gel column chromatography to yield this compound.[10]

Chemical Reactivity and Applications

The chemical reactivity of this compound is centered around the nitrogen atom and the methyl group, allowing for a variety of chemical transformations.[1]

Key Reactions

-

Reactions at the Nitrogen Atom: The nitrogen atom can undergo electrophilic substitution and oxidation reactions.[1]

-

Reactions of the Methyl Group: The methyl group at the 9-position can be a site for various functional group transformations.

Applications in Drug Development and Research

The acridine scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[2][3]

-

Anticancer Agents: The planar structure of acridine derivatives allows them to intercalate between the base pairs of DNA, disrupting cellular processes and leading to cytotoxic effects in rapidly dividing cancer cells.[2]

-

Antiviral and Antimalarial Drugs: Acridine-based compounds have shown efficacy against various viruses and malarial parasites.[2]

-

Fluorescent Probes: The inherent fluorescence of the acridine ring system makes this compound and its derivatives useful as fluorescent probes in biological studies to visualize and track cellular processes.[1][3]

-

Building Block for Organic Synthesis: It is a versatile starting material for the synthesis of dyes, pharmaceuticals, and agrochemicals.[3]

Caption: Applications of this compound and an exemplary mechanism of action.

Safety and Handling

This compound should be handled with care as it may pose health risks upon exposure.[1] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound.

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust.[12]

-

Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[11]

Conclusion

This compound is a compound of significant interest in both academic research and industrial applications.[1] Its unique chemical structure and reactivity make it a versatile building block for the synthesis of a wide array of functional molecules. The insights provided in this guide, from its fundamental properties to detailed synthetic protocols and applications, are intended to empower researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. The continued exploration of acridine chemistry promises the development of next-generation therapeutics and advanced materials.[13]

References

- 1. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acridine, 9-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. accustandard.com [accustandard.com]

- 12. fishersci.com [fishersci.com]

- 13. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 9-Methylacridine

Introduction to 9-Methylacridine

This compound is an aromatic heterocyclic compound belonging to the acridine family, which is characterized by a planar, tricyclic ring system containing a nitrogen atom.[1] The presence of a methyl group at the 9-position distinguishes it from the parent acridine molecule, influencing its physicochemical properties and reactivity.[1] This compound serves as a valuable building block in organic synthesis and as a fluorescent probe in biochemical research due to its unique photophysical properties.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this compound is paramount. These fundamental properties govern its handling, formulation, biological activity, and the reliability of experimental outcomes. This guide provides a comprehensive technical overview of these characteristics, supported by field-proven experimental protocols and methodologies.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its utility in various applications, from chemical reactions to biological assays. The solubility of this compound is determined by its molecular structure: a large, nonpolar, aromatic system that is sparingly soluble in aqueous media but shows better solubility in organic solvents.

Physicochemical Basis of Solubility

The planar, polycyclic aromatic structure of this compound results in strong intermolecular π-π stacking interactions, contributing to its solid crystalline state and relatively low solubility in most solvents. The nitrogen atom in the central ring can act as a hydrogen bond acceptor and imparts a degree of polarity. However, this is largely overshadowed by the hydrophobic nature of the fused benzene rings. The compound has a predicted pKa of approximately 6.68, indicating it can be protonated under acidic conditions, which may modestly increase its aqueous solubility.[3]

Qualitative and Quantitative Solubility Data

Quantitative solubility data for this compound is limited in the literature, but a combination of experimental values and qualitative descriptions provides a functional profile for laboratory use.

| Solvent | Type | Solubility | Reference |

| Water (pH 7.4) | Aqueous | Very Low (7.9 µg/mL) | [4] |

| Ethanol | Polar Protic Organic | Moderately Soluble | [1] |

| Acetone | Polar Aprotic Organic | Moderately Soluble | [1] |

| Chloroform | Nonpolar Organic | Slightly Soluble | [3] |

| Methanol | Polar Protic Organic | Slightly Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Soluble (often used for stock solutions) | [5][6] |

Note: "Moderately" and "Slightly" are qualitative terms from supplier data sheets and should be confirmed experimentally for specific concentration requirements.

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium. This protocol provides a self-validating system as the continued presence of undissolved solid ensures saturation has been achieved.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of analytical grade

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary experiment monitoring concentration over time can establish the minimum required equilibration time.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle. For a more complete separation, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's standard curve. A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

References

- 1. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 611-64-3 [amp.chemicalbook.com]

- 4. This compound | C14H11N | CID 11913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Electronic Landscape: A Theoretical Guide to 9-Methylacridine

Abstract

9-Methylacridine, a heterocyclic aromatic compound, and its derivatives represent a class of molecules with significant potential in medicinal chemistry and materials science. Their planar structure facilitates intercalation with DNA, positioning them as promising candidates for the development of novel anticancer agents.[1][2] A thorough understanding of the electronic structure of this compound is paramount to elucidating its mechanism of action, predicting its photophysical properties, and designing more potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the electronic structure of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development efforts.

Introduction: The Significance of this compound's Electronic Structure

The biological activity and photophysical behavior of this compound are intrinsically linked to the arrangement and energies of its electrons. The electronic structure dictates key properties such as:

-

Reactivity: The distribution of electron density, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), determines how the molecule interacts with biological targets like DNA and proteins.

-

Spectroscopic Properties: The energy differences between electronic states govern the absorption and emission of light, underpinning the molecule's use as a fluorescent probe.[1][2]

-

Intermolecular Interactions: The molecular electrostatic potential (MEP) provides insights into how this compound will interact with its surrounding environment, including solvent molecules and biological macromolecules.

Theoretical studies offer a powerful and cost-effective means to probe these electronic properties at a level of detail that is often inaccessible through experimental techniques alone. By employing a range of computational methods, we can construct a detailed picture of the electronic landscape of this compound, paving the way for rational drug design and the development of novel photofunctional materials.

Theoretical Foundations and Computational Methodologies

The investigation of this compound's electronic structure relies on the principles of quantum mechanics. A variety of computational methods are available, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying the electronic structure of medium to large-sized molecules. DFT methods are based on the principle that the ground-state energy and all other electronic properties of a system are uniquely determined by its electron density.

A typical DFT study of this compound involves the following key aspects:

-

Functional Selection: The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations. For organic molecules like this compound, hybrid functionals such as B3LYP are a common and reliable choice.

-

Basis Set Selection: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), or correlation-consistent basis sets, like cc-pVDZ, are frequently employed.

-

Solvent Effects: The surrounding environment can significantly influence the electronic properties of this compound.[1][2] Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to account for the bulk effects of the solvent.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties of this compound, such as its UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths. These calculations are crucial for understanding the photophysical behavior of the molecule and for interpreting experimental spectroscopic data.

Key Electronic Structure Descriptors of this compound

Theoretical calculations provide a wealth of information about the electronic structure of this compound. The following are some of the most important descriptors:

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity and electronic transitions.

-

HOMO: Represents the ability of the molecule to donate an electron.

-

LUMO: Represents the ability of the molecule to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic excitation energy. A smaller gap suggests that the molecule is more easily excitable.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 |

| HOMO | -6.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These are representative values for a generic DFT calculation in a non-polar solvent and should be calculated for the specific conditions of interest.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. In the context of drug development, the MEP can help to identify regions of the molecule that are likely to interact with the active site of a protein.

Electronic Transitions and Simulated UV-Vis Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of the electronic transitions in this compound. This information can be used to simulate the UV-Vis absorption spectrum of the molecule. The main electronic transitions in acridine derivatives are typically of the π → π* type.[2]

Table 2: Illustrative Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 380 | 0.15 |

| S₀ → S₂ | 355 | 0.25 |

| S₀ → S₃ | 250 | 0.80 |

Note: These are representative values and will vary depending on the computational method and solvent.

Experimental Protocols: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step methodology for performing a theoretical study of the electronic structure of this compound.

Step 1: Geometry Optimization

The first step in any computational study is to obtain an accurate three-dimensional structure of the molecule.

-

Initial Structure: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method: Perform a geometry optimization using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Solvent Model: If studying the molecule in solution, include an implicit solvent model (e.g., IEFPCM with the appropriate solvent).

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 2: Ground-State Electronic Structure Analysis

Once the optimized geometry is obtained, you can calculate the ground-state electronic properties.

-

Single-Point Energy Calculation: Perform a single-point energy calculation at the optimized geometry using the same level of theory.

-

Molecular Orbital Analysis: From the output of the calculation, extract the energies of the HOMO and LUMO and visualize their spatial distributions.

-

MEP Calculation: Generate the molecular electrostatic potential surface to visualize the charge distribution.

Step 3: Excited-State Calculations (TD-DFT)

To study the photophysical properties, perform TD-DFT calculations.

-

TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for a number of excited states (e.g., the first 10 singlet states).

-

Spectrum Simulation: Use the results of the TD-DFT calculation to simulate the UV-Vis absorption spectrum.

Visualization of Key Concepts

Visualizations are essential for understanding and communicating the complex concepts of electronic structure theory.

Computational Workflow Diagram

References

An In-Depth Technical Guide to the Synthesis and Derivatization of 9-Methylacridine

Abstract

The 9-methylacridine scaffold is a privileged heterocyclic structure that forms the core of numerous compounds vital to medicinal chemistry, materials science, and organic synthesis. Its unique photophysical properties, coupled with its ability to intercalate DNA, have made its derivatives potent anticancer, antimalarial, and antiviral agents, as well as valuable fluorescent probes and photocatalysts.[1][2] This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound and its derivatives, offering field-proven insights into the causality behind experimental choices. We will dissect classical methodologies such as the Bernthsen and Friedländer syntheses, explore modern catalytic approaches, and detail the strategic functionalization of the 9-methyl group, which serves as a versatile handle for molecular elaboration. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of the chemistry of this compound.

Introduction: The Strategic Importance of the this compound Core

The acridine tricycle, a nitrogen-containing polycyclic aromatic hydrocarbon, is a planar system that readily interacts with biological macromolecules, most notably through intercalation between the base pairs of DNA.[1] This interaction is a cornerstone of the therapeutic activity of many acridine derivatives. The substituent at the 9-position profoundly influences the compound's biological and physical properties.[1][3]

The introduction of a methyl group at this position to form this compound (C₁₄H₁₁N) creates a molecule that is not only a valuable synthetic building block in its own right but also possesses a reactive site for further chemical modification.[4][5] The methyl group can be functionalized, allowing for the synthesis of a vast library of derivatives with tailored properties.[6] Furthermore, this compound itself has found application as a ligand in transition metal-catalyzed C-H methylation reactions, highlighting its importance in the advancement of synthetic methodology.[7]

This guide will navigate the synthetic landscape of this compound, from foundational, century-old reactions to contemporary strategies, providing the detailed knowledge required to harness the full potential of this versatile scaffold.

Classical Synthetic Routes to the Acridine Core

The construction of the acridine ring system has been a subject of study for over a century. Several classical methods have emerged as robust and reliable routes to this compound, each with its own set of advantages and limitations.

The Bernthsen Acridine Synthesis

The Bernthsen synthesis, first reported in the late 19th century, remains a primary and widely cited method for preparing 9-substituted acridines.[8] The reaction involves the acid-catalyzed condensation of a diarylamine (specifically, diphenylamine) with a carboxylic acid or its anhydride. To synthesize this compound, acetic acid is the carboxylic acid of choice.[9]

Causality and Mechanistic Insights:

The key to the Bernthsen synthesis is the use of a Lewis acid catalyst, typically anhydrous zinc chloride, at high temperatures (200-270 °C).[8] The zinc chloride serves a dual purpose:

-

Activation of the Carboxylic Acid: It coordinates to the carbonyl oxygen of acetic acid, increasing its electrophilicity and facilitating the initial acylation of diphenylamine.

-

Promotion of Dehydration: It acts as a powerful dehydrating agent, driving the cyclization and subsequent aromatization steps, which involve the elimination of water.

The reaction proceeds through an initial N-acylation of diphenylamine, followed by an intramolecular Friedel-Crafts-type cyclization onto one of the phenyl rings. A final dehydration and aromatization step yields the stable acridine core. The high temperature is necessary to overcome the activation energy for both the cyclization and the elimination of water.[10]

Experimental Protocol: Bernthsen Synthesis of this compound [11]

-

Materials:

-

Diphenylamine (50 g)

-

Glacial Acetic Acid (30 mL)

-

Anhydrous Zinc Chloride (85 g)

-

50% Sulfuric Acid

-

Ammonia solution

-

85% Ethanol

-

Activated Carbon

-

-

Procedure:

-

In a suitable reaction vessel, combine diphenylamine, glacial acetic acid, and anhydrous zinc chloride.

-

Slowly heat the mixture to 100 °C in an oil bath and maintain this temperature for approximately 1 hour.

-

Gradually increase the temperature to 220 °C and maintain for 14 hours with occasional stirring. Note: Significant formation of tarry by-products is expected.

-

Cool the reaction mixture to approximately 100 °C and carefully dissolve it in hot 50% sulfuric acid.

-

Pour the hot acid solution into a large volume of water. The resulting solution should exhibit a greenish-yellow fluorescence.

-

Extract the resinous residue remaining in the reaction vessel 4-6 times with hot, very dilute sulfuric acid, adding these extracts to the main aqueous solution.

-

Cool the combined acidic solution, treat with activated carbon to decolorize, and filter.

-

Precipitate the this compound by adding ammonia solution until the solution is basic.

-

Collect the crude product by filtration and recrystallize from 85% ethanol.

-

-

Expected Yield: 25-30 g. The product appears as greenish-brown needles with a melting point of 114-118 °C.[11]

The Friedländer Synthesis

The Friedländer synthesis is another powerful method for constructing quinoline and, by extension, acridine ring systems. The general reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a -CH₂- group adjacent to a carbonyl).[12] For the synthesis of this compound, the salt of anthranilic acid is treated with 2-cyclohexenone at elevated temperatures.[2][13]

Causality and Mechanistic Insights:

This reaction is typically catalyzed by either acid or base.[14] The mechanism involves an initial aldol-type condensation between the enolate of the ketone and the carbonyl group of the 2-aminoaryl ketone, followed by cyclization via imine formation and subsequent dehydration to yield the aromatic system.[12] The choice of catalyst and solvent system is critical for optimizing yields and can influence the reaction pathway. Water has been shown to be an effective, green solvent for some Friedländer syntheses, eliminating the need for harsh catalysts.

Conceptual Workflow: Friedländer Synthesis

Caption: General workflow of the Friedländer synthesis.

Synthesis via Ullmann Condensation and Cyclization

A multi-step but versatile route to substituted acridines involves an initial Ullmann condensation. This copper-catalyzed reaction is used to form a C-N bond, typically between an aryl halide and an amine.[15] To synthesize acridine derivatives, an o-chlorobenzoic acid is condensed with an appropriately substituted aniline to form an N-phenylanthranilic acid intermediate.[15] This intermediate is then cyclized to an acridone, which can be subsequently converted to the target this compound.

Causality and Mechanistic Insights:

The Ullmann condensation requires a copper catalyst (often copper powder or a copper(I) salt) and a base in a high-boiling polar solvent like DMF.[16] The subsequent cyclization of the N-phenylanthranilic acid is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. This step proceeds via an electrophilic acyl substitution mechanism. The resulting 9-chloroacridine is a key intermediate that can be converted to this compound via reaction with an organometallic reagent like a Grignard reagent, although this step can be low-yielding.[17]

Functionalization of the 9-Methyl Group: A Gateway to Diverse Derivatives

A significant advantage of synthesizing this compound is the reactivity of the methyl group itself. The protons on this methyl group are acidic due to the electron-withdrawing nature of the acridine ring system, making it a site for various chemical transformations.

Oxidation to Acridine-9-carboxylic Acid

The 9-methyl group can be readily oxidized to a carboxylic acid functionality. This transformation is valuable as the resulting acridine-9-carboxylic acid is a key precursor for the synthesis of acridinium esters, which are widely used as highly sensitive chemiluminescent labels in immunoassays and other bioanalytical techniques.[18]

Experimental Protocol: Oxidation of this compound [6]

-

Materials:

-

This compound

-

Oxidant (e.g., potassium permanganate, sodium dichromate)

-

Oxidation Catalyst (e.g., copper sulfate)

-

Solvent (e.g., pyridine, acetic acid)

-

-

Procedure:

-

Combine this compound, the oxidant, catalyst, and solvent in a reaction vessel. A typical molar ratio is 1 (this compound) : 4-8 (oxidant) : 0.03-0.06 (catalyst).

-

Heat the reaction mixture to 80-120 °C for 1-3 hours. The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the crude product and purify by recrystallization from a suitable solvent like ethanol.

-

Condensation Reactions with Aldehydes

The active methylene nature of the 9-methyl group allows it to participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes.[19] This reaction, typically catalyzed by a weak base like piperidine, allows for the extension of the conjugated system and the synthesis of 9-styrylacridine derivatives. These derivatives are of interest as fluorescent dyes and potential nonlinear optical materials.

Reaction Scheme: Knoevenagel Condensation

Caption: Synthesis of a 9-styrylacridine via Knoevenagel condensation.

Modern Synthetic Strategies

While classical methods are effective, modern organic synthesis has driven the development of more efficient and atom-economical routes. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forming C-C and C-N bonds, offering novel disconnections for the synthesis of complex heterocyclic systems like acridines.[20][21]

Recent research has focused on palladium- or rhodium-catalyzed C-H activation/annulation cascades to construct the acridone core, which can then be converted to the desired acridine.[20] These methods often proceed under milder conditions than the classical syntheses and can offer higher regioselectivity and functional group tolerance. While the direct de novo synthesis of this compound via these methods is still an emerging area, the functionalization of pre-existing heterocycles using C-H activation is well-established and points towards future synthetic possibilities.[22]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on several factors including the desired substitution pattern, scale of the reaction, and available starting materials.

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

| Bernthsen Synthesis | Diphenylamine, Acetic Acid | ZnCl₂ | High Temp (200-270 °C) | One-pot, readily available materials.[8] | Harsh conditions, low yields for some substrates, significant by-product formation.[11] |

| Friedländer Synthesis | 2-Aminoaryl Ketone, α-Methylene Ketone | Acid or Base Catalyst | Moderate to High Temp | Convergent, good for polysubstituted products.[12] | Starting 2-aminoaryl ketones can be complex to synthesize. |

| Ullmann/Cyclization | o-Chlorobenzoic Acid, Aniline | Cu catalyst, POCl₃ | Multi-step, High Temp | Versatile for substituted analogs.[16] | Multi-step process, potentially harsh cyclization conditions, use of stoichiometric copper. |

| Modern C-H Activation | Substituted Anilines, Benzoic Acids | Transition Metal Catalyst (Pd, Rh) | Milder Conditions | High atom economy, high selectivity, milder conditions.[20] | Catalyst cost, requires specialized ligands, scope can be limited. |

Conclusion and Future Outlook

The synthesis of this compound and its derivatives remains a cornerstone of heterocyclic chemistry, driven by the profound biological and material applications of these compounds. Classical methods like the Bernthsen and Friedländer syntheses provide robust, albeit often harsh, access to the core structure. The true value of this compound, however, lies in the reactivity of its methyl group, which acts as a synthetic linchpin for the creation of diverse and complex molecular architectures.

The future of acridine synthesis will undoubtedly be shaped by the continued development of modern catalytic methods. Strategies involving C-H activation promise more efficient, selective, and environmentally benign routes to these valuable scaffolds. As our understanding of catalysis deepens, we can anticipate the development of one-pot procedures that construct and functionalize the this compound core with unparalleled precision, further empowering researchers in drug discovery and materials science to explore the vast chemical space anchored by this remarkable heterocycle.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. A new look at 9-substituted acridines with various biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 611-64-3: this compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]

- 7. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]

- 8. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. prepchem.com [prepchem.com]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. academic.oup.com [academic.oup.com]